Product packaging for Methyl 2-phenylquinoline-4-carboxylate(Cat. No.:CAS No. 4546-48-9)

Methyl 2-phenylquinoline-4-carboxylate

Cat. No.: B452112
CAS No.: 4546-48-9
M. Wt: 263.29g/mol
InChI Key: FDNMMBMNYRTPLC-UHFFFAOYSA-N
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Description

Significance and Research Context of Quinoline (B57606) Derivatives

Quinoline and its derivatives are cornerstone heterocyclic compounds that have garnered immense interest from researchers in medicinal chemistry and materials science. ijppronline.com Often described as "privileged scaffolds," these molecules form the core structure of numerous synthetic and natural compounds with a vast spectrum of biological activities. nih.govbohrium.com The quinoline nucleus is a common feature in many established pharmaceuticals, underscoring its importance in drug design and development. nih.gov

The significance of quinoline derivatives stems from their diverse pharmacological properties, which include:

Anticancer: Many quinoline-based compounds have been developed as potent agents against various cancer cell lines. orientjchem.org

Antimalarial: Historically, quinoline alkaloids like quinine have been pivotal in treating malaria, leading to synthetic analogues such as chloroquine. nih.gov

Antibacterial: The fluoroquinolone class of antibiotics, which includes drugs like ciprofloxacin, features a quinoline core. nih.gov

Anti-inflammatory and Antiviral: Research has demonstrated the potential of quinoline derivatives in combating inflammation and viral infections. nih.govorientjchem.org

The versatility of the quinoline ring allows for chemical modifications at various positions, enabling scientists to fine-tune the molecule's properties to enhance efficacy and target specificity. orientjchem.orgfrontiersin.org This adaptability has made the quinoline framework a focal point for the synthesis of novel therapeutic agents. nih.gov

Table 1: Key Biological Activities of Quinoline Derivatives
Biological ActivityExamples of Quinoline-Based Compounds/Derivatives
AnticancerCamptothecin, Topotecan
AntimalarialQuinine, Chloroquine, Primaquine
AntibacterialCiprofloxacin, Levofloxacin
Anti-inflammatoryDerivatives targeting COX enzymes
AntiviralBedaquiline (also anti-tubercular)
AnticholesterolPitavastatin

Historical Development of Research on Methyl 2-phenylquinoline-4-carboxylate

The research history of this compound is intrinsically linked to its parent acid, 2-phenylquinoline-4-carboxylic acid, also known as Cinchophen. The foundational synthesis of this quinoline core structure has been a subject of study for over a century, with several classic organic reactions being employed.

Key synthetic milestones include:

The Doebner Reaction: This method involves the three-component reaction of an aniline (B41778), an aldehyde (such as benzaldehyde), and pyruvic acid to form quinoline-4-carboxylic acids. iipseries.orgwikipedia.orgnih.gov

The Pfitzinger Reaction: An alternative route involves the condensation of isatin with a carbonyl compound in the presence of a strong base to yield substituted quinoline-4-carboxylic acids. iipseries.orgnih.govui.ac.id

This compound is typically synthesized from its carboxylic acid precursor through esterification. A common laboratory method involves refluxing 2-phenylquinoline-4-carboxylic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. iucr.org Historically, the compound has been of interest primarily as a chemical intermediate—a building block for creating more elaborate Cinchophen derivatives for further study. iucr.org Early structural characterization and crystallographic studies have been crucial in understanding its molecular geometry and intermolecular interactions, such as π–π stacking, which are fundamental to its chemical behavior. iucr.org

Current Research Landscape and Interdisciplinary Relevance

In contemporary research, this compound and its parent scaffold are being explored with renewed vigor, demonstrating significant interdisciplinary relevance.

Medicinal Chemistry and Drug Discovery: The 2-phenylquinoline-4-carboxylic acid framework is a valuable starting point for the development of new therapeutic agents.

Anticancer Research: Recent studies have focused on designing derivatives as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.govfrontiersin.org Certain novel compounds based on this scaffold have shown selective inhibition of specific HDAC isoforms, highlighting their potential as leads for new anticancer drugs. nih.govfrontiersin.orgfrontiersin.org

Antibacterial Agents: Researchers are actively synthesizing and testing new derivatives for activity against various bacterial strains. nih.gov Modifications to the core structure have been shown to enhance antibacterial efficacy, offering a potential avenue to combat antibiotic resistance. nih.gov

Organic Synthesis and Materials Science: The compound continues to serve as a key intermediate in organic synthesis. researchgate.net Beyond medicine, its rigid, planar structure and potential for π–π stacking make it and its derivatives interesting for materials science, particularly in the development of organic electronic materials and fluorescent dyes. chemimpex.com The study of its crystal structure provides insights valuable for crystal engineering and the design of solid-state materials. iucr.org

Table 2: Interdisciplinary Applications of the 2-Phenylquinoline-4-carboxylate Scaffold
Research AreaSpecific Application / Focus
Medicinal Chemistry Development of anticancer (HDAC inhibitors) and antibacterial agents. nih.govnih.gov
Organic Synthesis Used as a precursor and intermediate for more complex molecules. iucr.orgresearchgate.net
Materials Science Investigation for use in fluorescent dyes and organic electronics. chemimpex.com
Crystallography Study of molecular packing, hydrogen bonding, and π–π interactions. iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO2 B452112 Methyl 2-phenylquinoline-4-carboxylate CAS No. 4546-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-phenylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-20-17(19)14-11-16(12-7-3-2-4-8-12)18-15-10-6-5-9-13(14)15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNMMBMNYRTPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346111
Record name methyl 2-phenylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4546-48-9
Record name methyl 2-phenylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-phenyl-4-quinolinecarboxylate
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Advanced Synthetic Methodologies for Methyl 2 Phenylquinoline 4 Carboxylate and Its Derivatives

Catalytic Approaches in the Synthesis of Methyl 2-phenylquinoline-4-carboxylate

Catalysis offers a powerful tool for the synthesis of quinoline (B57606) derivatives, providing routes that are often more efficient, selective, and environmentally benign than classical methods. Both transition-metal catalysis and organocatalysis have been successfully employed in the construction of the quinoline ring system.

Transition Metal-Catalyzed Cyclizations and Coupling Reactions

Transition metal catalysts, particularly those based on palladium, copper, and iron, have been instrumental in the development of novel quinoline syntheses. These methods often involve cross-coupling and cyclization reactions that allow for the construction of the quinoline core from readily available starting materials. For instance, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines under mild conditions, showcasing tolerance to a variety of functional groups. organic-chemistry.org While not directly yielding the methyl ester, this method can produce precursors that are readily converted to this compound.

Copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid represents another efficient strategy for the direct synthesis of 2-substituted quinolines with good chemo- and regioselectivity under aerobic conditions. organic-chemistry.org Furthermore, earth-abundant and non-toxic metals like manganese have been utilized in acceptorless dehydrogenative coupling reactions of 2-aminobenzyl alcohols with other substrates to afford quinolines, presenting a more sustainable approach. frontiersin.org

A summary of representative transition metal-catalyzed reactions for quinoline synthesis is presented in the table below.

Catalyst SystemReactantsProduct TypeKey Features
Palladium catalysto-iodoanilines, propargyl alcohols2,4-disubstituted quinolinesMild conditions, broad functional group tolerance organic-chemistry.org
Copper catalystAryl aldehydes, anilines, acrylic acid2-substituted quinolinesGood chemo- and regioselectivity, aerobic conditions organic-chemistry.org
Manganese(II) complexAmino alcohols, ketonesSubstituted quinolinesEco-friendly, phosphine-free organic-chemistry.org
Iron/Copper relay catalystSubstituted anilines, alkynes2,3-disubstituted quinolinesRelay catalysis, good yields

Organocatalytic Strategies for Quinoline Synthesis

Organocatalysis has emerged as a powerful alternative to metal-catalyzed reactions, avoiding the use of potentially toxic and expensive metals. researchgate.net These "green" methodologies often rely on small organic molecules to catalyze the formation of the quinoline core. researchgate.net For example, an efficient one-pot procedure has been developed for the synthesis of polycyclic hexahydrocyclopenta[b]quinoline derivatives with five stereogenic centers, showcasing the ability of organocatalysis to generate molecular complexity with high stereocontrol. acs.orgnih.gov

While direct organocatalytic routes to this compound are less common, the principles can be applied to the synthesis of highly functionalized quinoline precursors. These reactions often proceed through cascade or domino sequences, where a single catalyst orchestrates multiple bond-forming events.

Asymmetric Synthesis of Chiral this compound Analogs

The development of asymmetric methods to access chiral quinoline derivatives is of significant interest due to the prevalence of such motifs in pharmaceuticals. Asymmetric organocatalysis has proven particularly effective in this regard. Chiral auxiliaries, which are optically active compounds, can be used to introduce chirality in racemic compounds and are widely employed in organic synthesis. uni-marburg.de By employing chiral catalysts, it is possible to control the stereochemical outcome of the quinoline-forming reaction, leading to enantiomerically enriched products. researchgate.net For instance, the synthesis of chiral ligands containing quinoline motifs and their metal complexes has become a significant methodology for generating enantiomerically pure compounds. researchgate.net

The application of these asymmetric strategies allows for the synthesis of chiral analogs of this compound, which can be valuable for structure-activity relationship studies in medicinal chemistry.

Multicomponent Reactions in the Formation of the Quinoline Core

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. acs.orgacs.org MCRs are particularly well-suited for the synthesis of heterocyclic compounds like quinolines due to their atom economy and operational simplicity. researchgate.net

Doebner Reaction and Its Modifications

The Doebner reaction is a classic MCR for the synthesis of quinoline-4-carboxylic acids, involving the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgnih.gov This reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids, which are immediate precursors to their corresponding methyl esters. nih.gov For the synthesis of 2-phenylquinoline-4-carboxylic acid, the precursor to this compound, the Doebner reaction would involve aniline, benzaldehyde, and pyruvic acid. nih.govresearchgate.net

The reaction mechanism is believed to proceed through either an initial aldol condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or through the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org Subsequent cyclization and dehydration lead to the final quinoline-4-carboxylic acid. researchgate.net

Modifications to the Doebner reaction have been developed to improve yields and expand its substrate scope, particularly for anilines bearing electron-withdrawing groups which are often poor performers in the conventional reaction. nih.gov One such modification is the Doebner hydrogen-transfer reaction, which has been shown to be applicable to a wide range of anilines and can be performed on a large scale. nih.gov

Reactant 1Reactant 2Reactant 3Product
AnilineBenzaldehydePyruvic acid2-Phenylquinoline-4-carboxylic acid
Substituted AnilineAromatic AldehydePyruvic acidSubstituted 2-arylquinoline-4-carboxylic acid

Pfitzinger Reaction and Related Condensations

The Pfitzinger reaction provides an alternative and versatile route to quinoline-4-carboxylic acids. This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgresearchgate.net To synthesize 2-phenylquinoline-4-carboxylic acid, isatin is reacted with acetophenone in a basic medium. nih.gov The reaction proceeds through the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org The resulting carboxylic acid can then be esterified to yield this compound. iucr.org

The Pfitzinger reaction is particularly useful for preparing quinolines with substituents at the 2- and 3-positions. researchgate.net Variations of this reaction, such as the Halberkann variant which uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids, further expand its synthetic utility. wikipedia.org

Reactant 1Reactant 2BaseProduct
IsatinAcetophenonePotassium Hydroxide (B78521)2-Phenylquinoline-4-carboxylic acid nih.gov
Substituted IsatinKetoneSodium HydroxideSubstituted quinoline-4-carboxylic acid researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursor, 2-phenylquinoline-4-carboxylic acid, aims to reduce the environmental impact of chemical processes. These principles focus on the use of safer solvents, alternative energy sources to reduce reaction times and energy consumption, and the development of solvent-free procedures.

Traditional syntheses of quinoline derivatives often rely on volatile and hazardous organic solvents. To mitigate this, researchers have explored solvent-free and aqueous media approaches for the synthesis of 2-phenylquinoline-4-carboxylic acid, the direct precursor to its methyl ester.

One notable approach is the Doebner reaction, a three-component reaction between an aniline, an aldehyde (such as benzaldehyde), and pyruvic acid. Various solvent systems, including absolute ethanol and acetic acid, have been traditionally employed. researchgate.net However, to align with green chemistry principles, solvent-free versions of the Doebner reaction have been investigated. researchgate.net These solvent-free conditions often involve the use of a catalyst to facilitate the reaction in the absence of a solvent, thereby reducing waste and environmental impact.

Furthermore, water has been explored as a green solvent for the synthesis of quinoline-4-carboxylic acids. A one-step, one-pot method has been reported for the synthesis of these compounds in water by reacting isatin with an enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification. rsc.org This method provides good to excellent yields and presents a more environmentally friendly alternative to conventional methods. rsc.org

A comparison of different reaction conditions for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives highlights the advantages of these greener approaches.

Reaction TypeReactantsSolvent/ConditionsKey AdvantagesReference
Doebner ReactionAniline, Benzaldehyde, Pyruvic acidSolvent-freeReduced solvent waste, potential for higher atom economy. researchgate.net
Pfitzinger-type ReactionIsatin, EnaminoneWaterUse of a benign solvent, good to excellent yields, one-pot procedure. rsc.org
Conventional Doebner ReactionAniline, 2-nitrobenzaldehyde, Pyruvic acidEthanol with trifluoroacetic acid catalystEstablished method, but can result in low yields and requires chromatography. nih.gov
Modified Doebner ReactionAniline, 2-nitrobenzaldehyde, Pyruvic acidExcess acetic acidImproved yields compared to the use of trifluoroacetic acid in ethanol. nih.gov

The use of alternative energy sources like microwaves and ultrasound has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner product formation in shorter reaction times.

Microwave-Assisted Synthesis: The Doebner reaction for the preparation of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid has been successfully carried out under microwave irradiation. nih.gov This approach offers a significant reduction in reaction time compared to conventional heating methods. For instance, a microwave-assisted Doebner synthesis of various 2-phenylquinoline-4-carboxylic acids has been reported, highlighting the efficiency of this technique.

Ultrasonic-Assisted Synthesis: Ultrasound irradiation has emerged as another effective green chemistry tool for promoting organic reactions. While specific studies on the ultrasonic-assisted synthesis of this compound are not extensively documented, the synthesis of various quinoline derivatives has been successfully achieved using this method. mdpi.com For example, an efficient protocol for the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones under ultrasound irradiation has been demonstrated, showcasing the potential of this technology for heterocyclic synthesis. mdpi.com The advantages of ultrasound-assisted synthesis include milder reaction conditions, shorter reaction times, and higher yields. mdpi.com

The following table summarizes the benefits of these energy-efficient methods.

MethodKey FeaturesAdvantagesReference
Microwave-Assisted SynthesisRapid and uniform heating.Shorter reaction times, improved yields, and cleaner reactions. nih.gov
Ultrasonic-Assisted SynthesisAcoustic cavitation leading to localized high temperature and pressure.Milder overall reaction conditions, reduced reaction times, and enhanced yields. mdpi.com

Flow Chemistry Approaches for Enhanced Synthesis Efficiency

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical synthesis where reactants are continuously pumped through a reactor. This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability.

While the application of flow chemistry specifically for the synthesis of this compound is still an emerging area, the synthesis of other quinoline derivatives using this technology has been reported, demonstrating its feasibility and potential. For instance, a modified Doebner-von Miller reaction has been used for the synthesis of a 2-methylquinoline (B7769805) derivative in a continuous flow reactor using water as the solvent. rsc.org This method is described as a rapid and green route, providing good to excellent yields. rsc.org

The adaptation of established quinoline syntheses, such as the Doebner or Pfitzinger reactions, to a continuous flow setup could lead to a more efficient, safer, and scalable production of this compound and its derivatives. Further research in this area is warranted to fully explore the benefits of flow chemistry for this important class of compounds.

Reactivity and Mechanistic Studies of Methyl 2 Phenylquinoline 4 Carboxylate Transformations

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a distinct reactivity towards electrophiles. The pyridine ring is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom, which deactivates it towards electrophilic attack. researchgate.netimperial.ac.uk Consequently, electrophilic aromatic substitution (EAS) on quinoline, and by extension on Methyl 2-phenylquinoline-4-carboxylate, preferentially occurs on the more electron-rich benzene ring (the carbocycle). researchgate.netquimicaorganica.org

Extensive studies on quinoline itself have established that electrophilic attack is most likely to occur at positions 5 and 8. researchgate.netquimicaorganica.org This regioselectivity is governed by the relative stability of the cationic intermediates (Wheland intermediates or arenium ions) formed during the reaction. Attack at positions 5 or 8 results in a resonance-stabilized intermediate where the aromaticity of the pyridine ring is preserved in some of the resonance structures. quimicaorganica.orgreddit.com In contrast, attack at positions 6 or 7 leads to less stable intermediates. quimicaorganica.org

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the literature, the general principles of quinoline reactivity apply. The presence of the 2-phenyl and 4-carboxylate groups will further modulate the electron density of the quinoline system, but the preference for substitution on the carbocyclic ring is expected to remain. For instance, nitration of quinoline with a nitrating mixture typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net Similar outcomes would be anticipated for the nitration of this compound, although the precise ratio of isomers could be influenced by the steric and electronic effects of the substituents.

Nucleophilic Additions and Substitutions Involving the Carboxylate Moiety

The methyl carboxylate group at the 4-position of the quinoline ring is a key site for nucleophilic attack. This functionality can be readily transformed into a variety of other functional groups through nucleophilic acyl substitution. masterorganicchemistry.comchadsprep.com This type of reaction proceeds via a tetrahedral intermediate formed by the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of a leaving group, in this case, the methoxy (B1213986) group. masterorganicchemistry.com

A common transformation is the conversion of the ester to an amide or a hydrazide. For example, 2-phenyl-quinoline-4-carboxylic acid derivatives can be reacted with amines to form the corresponding amides. This is often achieved by first converting the carboxylic acid to a more reactive acyl chloride, which is then treated with an amine. nih.gov Similarly, the ester can be converted to a hydrazide by reaction with hydrazine. These transformations are valuable in medicinal chemistry for creating libraries of compounds with diverse biological activities. nih.gov

The general mechanism for the hydrolysis of esters, which is a nucleophilic acyl substitution with water as the nucleophile, has been extensively studied. nih.govias.ac.inresearchgate.net The reaction can be catalyzed by either acid or base. In basic hydrolysis (saponification), a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and methanol. masterorganicchemistry.com Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org

Transformations of the Phenyl Substituent

The phenyl group at the 2-position of the quinoline ring provides another handle for synthetic modification. As a typical aromatic ring, it can undergo electrophilic aromatic substitution reactions. The directing effect of the quinoline ring on the incoming electrophile will influence the position of substitution on the phenyl ring.

For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized with various substituents on the phenyl ring. These include halogenated derivatives, such as 2-(4-bromophenyl)quinoline-4-carboxylic acid, which can be prepared using the Pfitzinger reaction with 4-bromoacetophenone. researchgate.net The introduction of a bromine atom provides a versatile point for further functionalization through cross-coupling reactions.

Similarly, nitro groups can be introduced onto the phenyl ring. For example, 2-(2-nitrophenyl)quinoline-4-carboxylic acid can be synthesized via the Doebner reaction using 2-nitrobenzaldehyde. nih.gov The nitro group can subsequently be reduced to an amino group, which can then be further modified, for example, by acylation. nih.gov These transformations highlight the ability to selectively modify the phenyl substituent to access a wide range of derivatives with tailored properties.

Investigating Reaction Mechanisms through Kinetic and Isotopic Studies

The elucidation of reaction mechanisms often relies on detailed kinetic and isotopic labeling studies. While specific studies of this nature on this compound are not prominent in the literature, the principles of such investigations are well-established for related systems, particularly for ester hydrolysis. nih.govias.ac.inresearchgate.netias.ac.inresearchgate.net

Kinetic studies involve measuring the rate of a reaction under various conditions, such as changing the concentration of reactants, temperature, or solvent. researchgate.net For the hydrolysis of an ester like this compound, kinetic data can help determine the order of the reaction and the activation energy, providing insights into the rate-determining step of the mechanism. ias.ac.inresearchgate.net For example, the hydrolysis of esters can be monitored spectrophotometrically to follow the change in concentration of a reactant or product over time. researchgate.net

Isotopic labeling is a powerful tool for tracing the path of atoms during a reaction. In the context of ester hydrolysis, oxygen-18 (¹⁸O) labeling experiments have been crucial in confirming the mechanism of nucleophilic acyl substitution. libretexts.org By labeling the oxygen of the alcohol used in an esterification reaction, or the water in a hydrolysis reaction, it is possible to determine whether the reaction proceeds via cleavage of the acyl-oxygen bond or the alkyl-oxygen bond. For the hydrolysis of this compound, such an experiment would involve using ¹⁸O-labeled water and analyzing the distribution of the isotope in the resulting carboxylic acid and methanol. This would provide definitive evidence for the nucleophilic acyl substitution pathway.

Chemo- and Regioselectivity in Functionalization Reactions

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its functionalization. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs on a particular functional group or ring system.

In electrophilic aromatic substitution, as discussed in section 3.1, there is a high degree of regioselectivity for positions 5 and 8 of the quinoline ring. researchgate.netquimicaorganica.org This is a result of the electronic properties of the heterocyclic system. When considering the entire molecule, there is also the question of chemoselectivity between the quinoline ring and the phenyl ring. The relative reactivity of these two aromatic systems towards a given electrophile will determine where the substitution occurs.

The regioselectivity of nitration, for example, is highly dependent on the reaction conditions and the nature of the substrate. researchgate.netresearchgate.netscirp.orgnih.govlibretexts.org For activated aromatic systems, the transition state leading to the formation of the reaction complex can be the rate-determining step, whereas for deactivated systems, it is the transition state leading to the σ-complex. nih.gov The directing effects of the substituents on the aromatic rings play a crucial role in determining the position of attack. libretexts.org

In nucleophilic reactions, the carboxylate group is generally the most reactive site towards nucleophilic acyl substitution. However, under certain conditions, nucleophilic substitution on the quinoline ring can also occur, particularly if there is a good leaving group at the 2- or 4-position. quimicaorganica.org Therefore, achieving chemoselectivity requires careful choice of reagents and reaction conditions. For example, using a soft nucleophile might favor reaction at one site, while a hard nucleophile might favor another, a principle that has been explored in the alkylation of related heterocyclic systems.

Medicinal Chemistry and Biological Activity of Methyl 2 Phenylquinoline 4 Carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies of Methyl 2-phenylquinoline-4-carboxylate Analogsnih.govnih.govnih.govnih.gov

The therapeutic potential of this compound analogs is deeply intertwined with their structural characteristics. Structure-Activity Relationship (SAR) studies have been crucial in elucidating how specific molecular features influence biological activity, guiding the optimization of lead compounds. Key insights have been derived from analyzing the effects of positional isomers, various substituents, and modifications to the core heterocyclic rings. These studies have identified critical regions of the quinoline-4-carboxylic acid scaffold where modifications can drastically alter potency and selectivity. For instance, research on inhibitors of dihydroorotate (B8406146) dehydrogenase has highlighted three essential areas for activity: a bulky, hydrophobic substituent at the C(2) position, the mandatory presence of a carboxylic acid at the C(4) position, and appropriate substitutions on the benzo portion of the quinoline (B57606) ring nih.gov.

Positional Isomer Effects on Biological Efficacynih.govrsc.orguniurb.it

The spatial arrangement of functional groups on the quinoline scaffold, known as positional isomerism, has a profound impact on biological efficacy. Shifting a substituent from one position to another can dramatically alter a molecule's interaction with its biological target.

Aryl Group Position: The location of the aryl substituent on the quinoline core is critical. Shifting the aryl group from the C-2 to the C-3 position of the quinoline ring was found to decrease activity against Staphylococcus aureus NorA efflux pump while increasing it against nontuberculous mycobacteria uniurb.it.

Substituent Position on the Quinoline Ring: In a series of benzoyl-2-arylquinoline derivatives designed as multidrug resistance protein 2 (MRP2) inhibitors, the position of the benzoyl group was a key determinant of activity nih.gov. Generally, 8-benzoyl-2-arylquinolines demonstrated greater MRP2 inhibition compared to their 6-benzoyl isomers nih.gov.

Regioisomeric Effects in Conjugates: Studies on mannose-quinoline conjugates have also underscored the importance of isomerism, showing that different regioisomers exhibit varying degrees of antioxidant and antibacterial activity rsc.org. Certain isomers displayed significant antibacterial effects against P. aeruginosa and S. aureus, while others showed relevant antiproliferative activity only in the presence of copper(II) ions rsc.org.

Substituent Effects on Pharmacological Activitynih.govnih.gov

The nature and position of substituents on both the quinoline and the 2-phenyl rings are pivotal in modulating the pharmacological activity of these derivatives.

HDAC Inhibition: For 2-phenylquinoline-4-carboxylic acid derivatives acting as histone deacetylase (HDAC) inhibitors, substitutions on the phenyl ring significantly influenced potency. Compared to the unsubstituted parent compound, difluoride and additional phenyl substitutions were found to be beneficial for inhibitory activity nih.gov. Conversely, compounds with chlorine, methyl, or methoxy (B1213986) substitutions on the phenyl ring showed reduced HDAC inhibitory potency nih.gov.

Antibacterial Activity: In the context of antibacterial agents, alterations to the amide side chains at the ortho-position of the 2-phenyl group led to varied effects. Derivatives with a rigid cyclic amino group at this position, such as compounds 5a4 , 5a3 , 5a2 , and 5b4 , showed enhanced activity against Gram-positive bacteria like S. aureus and B. subtilis nih.gov. In contrast, analogs with a flexible chain amino group, like 5a6 , 5a7 , and 5b6 , exhibited stronger activity against the Gram-negative bacterium E. coli nih.gov. This suggests that substituent flexibility can be tailored to target specific types of bacteria nih.gov.

Table 1: Effect of Phenyl Ring Substituents on HDAC Inhibitory Activity This interactive table summarizes the impact of different substituents on the percentage inhibitory rate (PIR) of 2-phenylquinoline-4-carboxylic acid derivatives against a mixture of HDAC isoforms.

Compound Substituent on 2-Phenyl Ring Percentage Inhibitory Rate (PIR) at 2 µM Outcome vs. Unsubstituted
D1 Unsubstituted ~50-60% (baseline) -
D11 3,4-difluoro 63.49% Increased Activity nih.gov
D12 3,4,5-trifluoro 74.91% Increased Activity nih.gov
D23 4-phenyl 66.16% Increased Activity nih.gov
D3 4-chloro 49.43% Decreased Activity nih.gov
D8 3,4-dichloro 51.81% Decreased Activity nih.gov
- Methyl Not specified Reduced Potency nih.gov

| - | Methoxy | Not specified | Reduced Potency nih.gov |

Heterocyclic Ring Modifications and Their Impact

Modifying the core heterocyclic structure, either by replacing the phenyl ring or altering the quinoline system itself, has opened new avenues for therapeutic applications.

Phenyl Ring Replacement: In the development of NorA efflux pump inhibitors, the C-2 phenyl group of the 2-phenylquinoline (B181262) scaffold was explored as a site for modification. Research involved replacing the phenyl ring with other aromatic systems, such as differently substituted pyridine (B92270) or thiophene (B33073) moieties, to identify potential isosteric replacements and refine SAR uniurb.it.

Carboxyl Group Replacement: To create dual-action agents, the carboxyl group at the C-4 position of the quinoline ring has been replaced with other functional groups. In one study, the carboxyl group of a selective COX-2 inhibitor was substituted with an imidazole (B134444) ring nih.gov. This modification aimed to incorporate the primary pharmacophore for anti-aromatase activity, resulting in designed compounds possessing features to potentially inhibit both aromatase and COX-2 enzymes nih.gov.

Exploration of Biological Targets and Mechanisms of Actionnih.govacs.org

Derivatives of this compound have been investigated for their interactions with various biological targets, leading to the discovery of novel enzyme inhibitors and receptor antagonists. These explorations have unveiled complex mechanisms of action, including the selective inhibition of specific enzyme isoforms and the modulation of critical cell signaling pathways.

Enzyme Inhibition Studies (e.g., HDAC inhibition)nih.govnih.govnih.gov

The 2-phenylquinoline-4-carboxylic acid scaffold has proven to be a valuable template for designing potent enzyme inhibitors, most notably for histone deacetylases (HDACs). nih.govnih.gov

HDAC Inhibition and Selectivity: A series of 2-substituted phenylquinoline-4-carboxylic acid derivatives were developed as novel HDAC inhibitors. nih.govnih.govfrontiersin.org Within this series, compound D28 emerged as a selective inhibitor of HDAC3, showing an IC₅₀ value of 24.45 µM for this isoform with no significant inhibition of HDAC1, 2, and 6. nih.govfrontiersin.org Further modification of the zinc-binding group (ZBG) from a hydroxamic acid in D28 to a hydrazide in its analog, D29 , remarkably improved inhibitory potency and maintained HDAC3 selectivity. D29 exhibited IC₅₀ values of 32.59, 183.5, and 0.477 µM against HDAC1, 2, and 3, respectively, indicating that the hydrazide ZBG enhances both potency and selectivity for HDAC3. nih.gov

Mechanism of Action: The anticancer effects of these HDAC inhibitors have been linked to specific cellular mechanisms. For example, the HDAC3 selective inhibitor D28 was found to induce G2/M phase cell cycle arrest in K562 cancer cells. nih.govfrontiersin.org Furthermore, it promoted apoptosis in these cells in a dose-dependent manner, revealing a key mechanism behind its anticancer activity. nih.govnih.gov

COX-2 Inhibition: Beyond HDACs, quinoline derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors. A group of 4-(Imidazolylmethyl)quinoline derivatives with a methylsulfonyl COX-2 pharmacophore on the C-2 phenyl ring were potent and selective inhibitors of the COX-2 isozyme, with IC₅₀ values in the range of 0.063-0.090 µM. nih.gov

Receptor Binding Profiling (e.g., neurokinin-3 receptor antagonism)acs.orgnih.gov

The 2-phenylquinoline scaffold is also a key feature in the design of potent antagonists for neurokinin receptors, which are involved in various physiological processes.

NK-3 and NK-2 Receptor Antagonism: A focused medicinal chemistry program successfully modulated the affinity and selectivity of 2-phenylquinoline derivatives for neurokinin-3 (NK-3) and neurokinin-2 (NK-2) receptors. acs.org Through stepwise chemical modifications, guided by docking studies with 3-D receptor models, researchers transitioned from hNK-3R-selective antagonists to compounds with combined activity. acs.org

Key Compounds and Affinities: This effort led to the identification of SB-400238 as a potent combined hNK-3R and hNK-2R antagonist, with high binding affinity for both receptors (Kᵢ = 0.8 nM for each). acs.org Further optimization yielded SB-414240 , the first hNK-2R-selective antagonist from this chemical class, which showed a high affinity for the hNK-2 receptor (Kᵢ = 1.0 nM) and a lower affinity for the hNK-3 receptor (Kᵢ = 193 nM). acs.org

SAR for Receptor Binding: SAR studies also revealed that enlarging the aromatic area at the C-2 position, for example by replacing the phenyl with a biphenylyl group, could yield potent hNK-3 receptor antagonists nih.gov. This highlights the importance of the lipophilic moiety at this position for receptor interaction nih.gov.

Table 2: Receptor Binding Affinities of 2-Phenylquinoline-4-carboxamide Antagonists This interactive table displays the binding affinities (Ki, in nM) of key compounds for the human neurokinin-3 (hNK-3R) and neurokinin-2 (hNK-2R) receptors.

Compound Structure Description hNK-3R Kᵢ (nM) hNK-2R Kᵢ (nM) Selectivity Profile
SB-400238 (S)-(+)-N-(1-Cyclohexylethyl)-3-[(4-morpholin-4-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide 0.8 acs.org 0.8 acs.org Combined NK-3/NK-2 Antagonist acs.org

| SB-414240 | (S)-(+)-N-(1,2,2-trimethylpropyl)-3-[(4-piperidin-1-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide | 193 acs.org | 1.0 acs.org | Selective NK-2 Antagonist acs.org |

Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis)

Derivatives of the 2-phenylquinoline-4-carboxylate scaffold have been shown to exert their anticancer effects by modulating critical cellular pathways, primarily leading to cell cycle arrest and apoptosis. nih.govnih.gov

One area of investigation has focused on 4-phenylquinolin-2(1H)-one analogs, which are structurally related to the core molecule. nih.gov The compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) was found to induce cell cycle arrest at the G2/M phase in HL-60 and H460 cancer cells. nih.govresearchgate.net This arrest is accompanied by clear signs of apoptosis, as confirmed by Hoechst staining and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net For instance, treating HL-60 cells with 1.0 µM of compound 12e increased the percentage of cells in the G2/M phase to 40.54%, a significant rise from the 10.51% observed in untreated cells. nih.gov The appearance of a sub-G1 peak in cell cycle analysis further corroborates the induction of apoptosis. nih.govresearchgate.net

Similarly, a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives designed as histone deacetylase (HDAC) inhibitors also demonstrated effects on cellular pathways. nih.govfrontiersin.org Specifically, molecule D28 was identified as a potent inducer of G2/M phase cell cycle arrest in K562 leukemia cells. nih.gov At a concentration of 2 µM, D28 increased the proportion of cells in the G2/M phase to 32.57%, compared to just 3.44% in the control group. nih.gov This cell cycle disruption is a crucial component of its anticancer mechanism. nih.govfrontiersin.org Furthermore, D28 was shown to promote apoptosis in K562 cells in a dose-dependent manner, highlighting apoptosis induction as a primary mechanism for its anticancer effects. nih.gov

The induction of apoptosis is a recurring theme in the biological activity of these compounds. The cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is often observed following treatment with these derivatives, signaling that the cells are undergoing programmed cell death. mdpi.com This process is frequently mediated through the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com

Preclinical Research on Pharmacological Profiles

Preclinical studies on this compound derivatives have unveiled their potential across various therapeutic areas, with a strong emphasis on their efficacy in in vitro models of cancer and infectious diseases. nih.govnih.govnih.govnih.gov

In Vitro Efficacy and Potency Investigations (e.g., antimicrobial, anticancer)

The in vitro pharmacological evaluation of these quinoline derivatives has yielded promising results, identifying compounds with potent anticancer and antimicrobial activities.

Anticancer Activity

A significant number of studies have focused on the anticancer properties of this chemical class. Derivatives have been tested against a wide range of human cancer cell lines, demonstrating notable cytotoxicity. For example, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) displayed potent activity against several tumor cell lines with IC₅₀ values at the sub-micromolar level. nih.gov Another series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolones (4-PQs) also showed potential, particularly against COLO205 and H460 cell lines, with IC₅₀ values ranging from 0.32 to 47.1 μM. mdpi.com Among these, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one (22) was exceptionally active against the COLO205 (IC₅₀ = 0.32 μM) and H460 (IC₅₀ = 0.89 μM) cell lines. mdpi.com

As HDAC inhibitors, certain 2-phenylquinoline-4-carboxylic acid derivatives have shown good antiproliferative activity. nih.gov Molecule D28, for instance, exhibited IC₅₀ values of 1.02 μM, 1.08 μM, and 1.11 μM against K562, U266, and U937 hematologic cancer cell lines, respectively. nih.gov It also showed activity against solid tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). nih.gov Furthermore, a series of 4-(Imidazolylmethyl)quinoline derivatives were designed as selective COX-2 inhibitors and evaluated for their anti-breast cancer activity. nih.gov These compounds were potent inhibitors of the COX-2 isozyme, with IC₅₀ values in the range of 0.063-0.090 µM, and also showed cytotoxicity against MCF-7 and T47D breast cancer cells. nih.gov

Table 1: In Vitro Anticancer Activity of Selected 2-Phenylquinoline Derivatives


CompoundCancer Cell LineActivity (IC₅₀)Reference
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)HL-60 (Leukemia)Sub-micromolar nih.gov
6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one (22)COLO205 (Colon)0.32 µM researchgate.net
6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one (22)H460 (Lung)0.89 µM researchgate.net
Molecule D28 (HDAC Inhibitor)K562 (Leukemia)1.02 µM nih.gov
Molecule D28 (HDAC Inhibitor)MCF-7 (Breast)5.66 µM nih.gov
Molecule D28 (HDAC Inhibitor)A549 (Lung)2.83 µM nih.gov
Compound 9d (COX-2 Inhibitor)MCF-7 (Breast)Most cytotoxic of series mdpi.com
Quinoline 13HeLa (Cervical)8.3 µM nih.gov
Quinoline 12PC3 (Prostate)31.37 µM nih.gov

Antimicrobial Activity

The 2-phenylquinoline-4-carboxylic acid scaffold has also been explored for its antibacterial potential. nih.gov A series of new derivatives were synthesized and evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Some compounds showed good activity against Staphylococcus aureus. nih.gov Specifically, compound 5a₄ had a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, while compound 5a₇ showed an MIC of 128 μg/mL against Escherichia coli. nih.gov

Further modifications, such as the hybridization of the quinoline scaffold with a hydrazide moiety, were investigated to create new microbial DNA gyrase inhibitors. acs.org This work led to compounds with notable activity against S. aureus and Candida albicans. acs.org For example, a derivative linked to ethyl formohydrazonate (compound 5) and another with a 4-(4-methoxyphenyl)acetamidohydazinyl group (compound 6b) displayed MIC values of 49.04 μM and 38.64 μM, respectively, against S. aureus. acs.org In another study, quinoline-oxadiazole hybrids demonstrated potent activity, with some compounds showing 4- to 16-times more potency than the reference drug neomycin against S. aureus. rsc.org

Table 2: In Vitro Antimicrobial Activity of Selected 2-Phenylquinoline Derivatives


CompoundMicroorganismActivity (MIC)Reference
Compound 5a₄Staphylococcus aureus64 µg/mL researchgate.net
Compound 5a₇Escherichia coli128 µg/mL researchgate.net
Compound 5 (Hydrazide Hybrid)Staphylococcus aureus49.04 µM fiveable.me
Compound 6b (Hydrazide Hybrid)Staphylococcus aureus38.64 µM fiveable.me
Compound 17b (Oxadiazole Hybrid)Staphylococcus aureus4x more potent than Neomycin
Compound 17d (Oxadiazole Hybrid)Staphylococcus aureus16x more potent than Neomycin

In Vivo Model Systems for Therapeutic Potential

While much of the research has been conducted in vitro, some quinoline derivatives have advanced to in vivo testing, providing crucial insights into their therapeutic potential in living organisms. A series of quinoline-4-carboxamides, identified from a phenotypic screen against Plasmodium falciparum, were optimized for antimalarial activity. acs.org This optimization led to the development of compound 27, which demonstrated enhanced in vivo efficacy in a mouse model of malaria with an ED₉₀ (effective dose to suppress 90% of parasitemia) of 2.6 mg/kg. acs.org Despite this potency, the compound suffered from poor oral bioavailability, which was attributed to low permeability. acs.org Other optimized compounds from this series also showed excellent activity at low doses (1 mg/kg for 4 days), achieving over 99% reduction in parasitemia. acs.org These studies underscore both the potential and the challenges, particularly in pharmacokinetics, of developing these compounds into viable drugs. The broader class of quinazoline (B50416) derivatives, to which these compounds are related, is also recognized for its in vivo anticancer therapeutic potential. nih.gov

Computational Drug Design and Virtual Screening Approaches

Computational methods are integral to the discovery and optimization of 2-phenylquinoline-4-carboxylate derivatives. fiveable.me These in silico techniques, including virtual screening and molecular docking, accelerate the identification of promising drug candidates and provide insights into their mechanisms of action. fiveable.meresearchgate.net

Molecular docking studies have been widely used to predict how these quinoline derivatives bind to their biological targets. nih.govrsc.org For instance, the potential anticancer mechanism of 4-phenyl-2-quinolone (4-PQ) derivatives was explored by docking them into the colchicine-binding site of tubulin, suggesting a mode of action similar to other microtubule inhibitors. mdpi.com In the development of HDAC inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid group was designed as a "cap" group to form strong hydrophobic interactions with residues at the opening of the HDAC active site. nih.govfrontiersin.org Docking studies of selective SIRT3 inhibitors also revealed specific binding patterns in the active site that explained their selectivity over other sirtuin isoforms. frontiersin.org

Virtual screening of large compound libraries is another powerful strategy employed in this field. researchgate.net By computationally evaluating thousands of molecules based on criteria like binding affinity and drug-likeness, researchers can efficiently filter and prioritize compounds for synthesis and experimental testing. fiveable.meresearchgate.net

Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. mdpi.comresearchgate.net For several potent 4-PQ anticancer candidates, ADME profiling indicated good drug-likeness and bioavailability with no predicted cardiotoxicity, although potential risks for drug-drug interactions and mutagenicity were also identified. mdpi.com These predictions are crucial for guiding lead optimization, helping to improve pharmacokinetic properties and reduce potential side effects in the early stages of drug development. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Methyl 2-phenylquinoline-4-carboxylate. tsijournals.com It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the comprehensive assembly of the molecular structure. researchgate.net The analysis of chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra enables the precise assignment of each atom within the quinoline (B57606) and phenyl ring systems, as well as the methyl ester group. frontiersin.org For quinoline derivatives, NMR studies can also reveal insights into intermolecular phenomena such as aromatic stacking interactions in solution. uncw.edu

While specific spectral data for this compound is available, the following table represents typical chemical shifts observed for the core structure, based on data for closely related 2-phenylquinoline (B181262) derivatives. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Scaffold

Atom PositionRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
H3Singlet~116-120
H5Doublet~123-125
H6Triplet~127-128
H7Triplet~129-130
H8Doublet~129-131
H2', H6' (Phenyl)Multiplet~128-129
H3', H4', H5' (Phenyl)Multiplet~129-131
-OCH₃Singlet~53
C2-~156-158
C3-~118-120
C4-~145-148
C4a-~125-127
C5-~124-126
C6-~127-129
C7-~130-131
C8-~129-130
C8a-~148-150
C1' (Phenyl)-~138-139
C2', C6' (Phenyl)-~128-129
C3', C5' (Phenyl)-~129-130
C4' (Phenyl)-~130-132
-C=O-~165-168
-OCH₃-~53

Note: Actual chemical shifts can vary depending on the solvent and concentration.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, advanced 2D-NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the correlations between adjacent protons on the quinoline ring (e.g., H5-H6, H6-H7, H7-H8) and on the phenyl ring, confirming their respective spin systems. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. It allows for the definitive assignment of carbon signals based on the already-assigned proton signals. For instance, the proton signal for H5 would show a correlation to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This technique is crucial for piecing together the entire molecular structure. Key HMBC correlations for this molecule would include:

Correlations from the methyl ester protons (-OCH₃) to the carbonyl carbon (-C=O) and to C4 of the quinoline ring.

Correlations from the H3 proton to C2, C4, and C4a, confirming its position.

Correlations from the phenyl protons (H2'/H6') to C2 of the quinoline ring, confirming the connection point between the two ring systems.

While solution-state NMR characterizes the molecule in an isotropic environment, solid-state NMR (ssNMR) provides invaluable information about the structure, conformation, and intermolecular interactions in the crystalline solid. tsijournals.com X-ray crystallography data for this compound shows that the asymmetric unit contains two independent molecules with different conformations and that they pack in π-stacked columns. iucr.org Solid-state NMR would be an ideal technique to probe these specific solid-state effects. It can distinguish between crystallographically inequivalent molecules and provide quantitative data on the electronic and geometric consequences of the crystal packing and π–π stacking interactions. tsijournals.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. chempap.org For this compound (C₁₇H₁₃NO₂), the calculated molecular weight is approximately 263.29 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺˙) corresponding to this mass. nih.gov

The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation pathways for quinoline carboxylic acid derivatives often involve the loss of the substituent at the 4-position and subsequent cleavage of the quinoline ring. chempap.org For the methyl ester, expected fragmentations would include the loss of the methoxy (B1213986) radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃).

Table 2: Major Mass Spectral Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IdentityDescription
263[M]⁺˙Molecular Ion
204[M - COOCH₃]⁺Loss of the carbomethoxy group
205[M - C₂H₂O₂]⁺˙Likely loss of methyl formate
139[C₁₁H₇]⁺A smaller fragment, possibly from further cleavage

Source: Data derived from PubChem. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. researchgate.netfrontiersin.org For this compound, HRMS would be used to confirm its elemental composition of C₁₇H₁₃NO₂. The experimentally measured mass would be compared against the theoretically calculated exact mass (monoisotopic mass), which is 263.094628657 Da. nih.gov A close match between the observed and calculated mass provides definitive proof of the molecular formula.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further confirm a molecule's structure by analyzing the fragmentation of a specific, pre-selected ion. In an MS/MS experiment, the molecular ion ([M]⁺˙ at m/z 263) would be isolated and subjected to collision-induced dissociation (CID). The resulting daughter ions are then analyzed. This process helps to establish connectivity within the molecule by confirming the fragmentation pathways. For instance, isolating the m/z 263 ion and observing a prominent daughter ion at m/z 204 would strongly support the loss of the carbomethoxy group (•COOCH₃), confirming the identity of the ester substituent and its connection to the main ring system. chempap.org

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. A crystallographic study of this compound has been performed, yielding detailed insights into its solid-state conformation and intermolecular interactions. iucr.org

The analysis revealed that the asymmetric unit of the crystal contains two independent molecules. iucr.org These two molecules are conformational isomers, differing primarily in the rotational angle of the pendant phenyl group relative to the quinoline ring system. iucr.org

In the crystal, the molecules organize into stacks that run parallel to the b-axis. iucr.org This packing is stabilized by significant π–π stacking interactions between the heterocyclic rings of adjacent molecules. The shortest distance between the centroids of these stacked rings is 3.5775 (8) Å, with a dihedral angle of 4.59 (7)° between their planes, indicating a slightly offset arrangement. iucr.org This technique provides an absolute picture of the molecule's structure and its non-covalent interactions in the solid state.

Table 3: Summary of Crystallographic Data for this compound

ParameterFinding
Molecular Formula C₁₇H₁₃NO₂
Asymmetric Unit Contains two independent molecules with differing phenyl group orientations. iucr.org
Crystal Packing Molecules form stacks parallel to the b-axis. iucr.org
Intermolecular Interactions π–π stacking of heterocyclic rings. iucr.org
Stacking Distance Shortest inter-centroid distance = 3.5775 (8) Å. iucr.org
Stacking Angle Dihedral angle between stacked rings = 4.59 (7)°. iucr.org
Database Reference CCDC 1505747. iucr.org

Vibrational Spectroscopy: FT-IR and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound by identifying its characteristic functional groups. libretexts.org These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint. For this compound, the key structural features include the quinoline heterocyclic system, a phenyl substituent, and a methyl ester group. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. The FT-IR spectrum of this compound, often acquired from a sample prepared as a melt in a capillary cell, reveals distinct absorption bands. nih.gov The most prominent of these is the strong carbonyl (C=O) stretching vibration from the ester group. Aromatic C-H and C=C stretching vibrations arising from both the quinoline and phenyl rings are also clearly observable.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for identifying the vibrations of the aromatic rings.

The principal vibrational bands for this compound are summarized in the table below.

Table 1: Characteristic FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Method
Ester C=O Stretch 1715 - 1735 FT-IR (Strong)
Ester C-O Stretch 1200 - 1300 FT-IR
Aromatic Rings C-H Stretch 3000 - 3100 FT-IR, Raman
Aromatic Rings C=C Stretch 1400 - 1600 FT-IR, Raman
Quinoline Ring Ring Vibrations Various FT-IR, Raman

Note: The exact peak positions can vary based on the sample state and measurement conditions.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of this compound and for isolating it from reaction mixtures or impurities. dtic.mil Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed. Purity is a critical parameter, and its analysis is often a required step before further use, with results typically reported as a mean and standard deviation from multiple sample preparations. dtic.mil

HPLC is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. dtic.mil Purity determination for derivatives of 2-phenyl-quinoline-4-carboxylic acid is commonly performed using HPLC. mdpi.com The development of a robust HPLC method is crucial for achieving accurate and reproducible results.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. A Diode-Array Detector (DAD) or a standard UV detector is typically used for detection, as the quinoline and phenyl rings are strong chromophores.

Method development often focuses on optimizing the mobile phase composition to achieve good resolution between the main compound and any impurities. researchgate.net This usually involves a gradient elution, where the ratio of an organic solvent (like acetonitrile (B52724) or methanol) to an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) is varied over the course of the analysis. researchgate.netnih.gov

Table 2: Example HPLC Method Parameters for Analysis of Quinoline Derivatives

Parameter Typical Setting
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with buffer (e.g., 10 mM Ammonium Acetate or Phosphate Buffer)
Mobile Phase B Acetonitrile or Methanol researchgate.net
Gradient Linear gradient, e.g., 20% to 80% B over 20 minutes researchgate.net
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C researchgate.net
Detection UV/DAD at a wavelength corresponding to the compound's absorbance maximum

| Injection Volume | 5 - 20 µL |

While HPLC is ideal for the primary compound, GC-MS is a powerful technique for the separation and identification of more volatile impurities and byproducts that may be present from the synthesis process. dtic.mil The compound itself is amenable to GC-MS analysis, as evidenced by its inclusion in the NIST mass spectral library. nih.gov

GC-MS is particularly useful for identifying byproducts from synthetic routes like the Doebner reaction, which is used to create the quinoline-4-carboxylic acid precursor. sci-hub.se Potential byproducts could include starting materials like aniline (B41778) or pyruvic acid, or side-products such as 2-methylquinoline (B7769805) derivatives. sci-hub.se The gas chromatograph separates the volatile components of a sample, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides mass-to-charge ratio data, which allows for the confident identification of the separated compounds by comparing their fragmentation patterns to spectral libraries.

Table 3: General GC-MS Parameters for Volatile Impurity Analysis

Parameter Typical Setting
Column Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 - 280 °C
Oven Program Ramped program, e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10-20 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole

| Scan Range | 40 - 500 m/z |

Computational and Theoretical Investigations of Methyl 2 Phenylquinoline 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for Methyl 2-phenylquinoline-4-carboxylate and its derivatives are instrumental in understanding their fundamental chemical properties.

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. libretexts.org

For quinoline (B57606) derivatives, DFT calculations have shown that the HOMO is often localized on the quinoline ring system, while the LUMO can be distributed across the entire molecule, including the phenyl and carboxylate groups. researchgate.netmdpi.com In a study on phenyl quinoline-2-carboxylate, a related compound, DFT calculations were used to display surface plots of the HOMO and LUMO to visualize the molecular orbitals involved in electronic transitions. mdpi.com The energy of these orbitals provides insight into the molecule's electronic behavior. For instance, in a study of other quinoline derivatives, the HOMO-LUMO energy gap was calculated to be a key determinant of their biological significance. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For related quinoline carboxylates, MEP plots have shown that negative regions, prone to electrophilic attack, are typically located around the carbonyl oxygen and the nitrogen atom of the quinoline ring. nih.gov

Table 1: Computed Molecular Properties for this compound

PropertyValue
Molecular FormulaC₁₇H₁₃NO₂
Molecular Weight263.29 g/mol
XLogP33.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass263.094628657 Da
Topological Polar Surface Area39.2 Ų
Heavy Atom Count20
This data is computationally generated. nih.gov

DFT calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (FT-IR and Raman). These theoretical predictions can aid in the interpretation of experimental spectra. For various quinoline derivatives, theoretical ¹H and ¹³C NMR chemical shifts have been calculated and shown to be in good agreement with experimental data. nih.govresearchgate.netresearchgate.net This correlation helps in the definitive assignment of signals in the experimental spectra. researchgate.net For instance, in a study on 2,4-diphenylquinolines, ¹H and ¹³C NMR spectra were recorded, and the chemical shifts were reported with the solvent resonance as the internal standard. rsc.org Similarly, IR spectra have been calculated for related structures, providing a theoretical basis for the vibrational modes observed experimentally. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Studies on various 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated their potential to interact with a range of biological targets. For example, derivatives have been docked into the active sites of histone deacetylases (HDACs), showing potential as selective inhibitors. nih.govfrontiersin.org In one such study, a derivative, D28, was identified as a selective HDAC3 inhibitor. nih.gov Other docking studies have explored the interactions of quinoline derivatives with targets like HIV reverse transcriptase and proteins implicated in cancer. nih.govrsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. MD simulations on related quinoline derivatives have been used to assess the stability of the docked poses and to calculate binding free energies. rsc.orgnih.govnih.gov For example, MD simulations of 2-aryl-quinoline-4-carboxylic acid derivatives with Leishmania major N-myristoyltransferase demonstrated stable binding and helped to identify key residues for interaction. nih.gov

Table 2: Example of Molecular Docking Results for a Quinoline Derivative

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Quinoline Derivative 4HIV Reverse Transcriptase (4I2P)-10.675Not specified
This data is for a related quinoline derivative, not the subject compound. nih.gov

In Silico Prediction of Reactivity and Selectivity

In silico methods can predict the reactivity and selectivity of a molecule without the need for laboratory experiments. DFT-derived parameters are particularly useful in this regard. The energies of the HOMO and LUMO orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. libretexts.org

The molecular electrostatic potential (MEP) map provides a visual guide to reactivity. Regions of negative potential (red/yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For related quinoline structures, the MEP has been used to predict reactive sites. nih.gov

Inverse virtual screening is another in silico technique used to identify potential biological targets for a given molecule. This method involves docking the molecule of interest against a large library of protein structures. A study on 2-aryl-quinoline-4-carboxylic acid derivatives used this approach to identify Leishmania major N-myristoyltransferase as a likely target. nih.gov Such predictions of selectivity are invaluable for guiding further experimental research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

QSAR studies have been performed on derivatives of 2-phenylquinoline-4-carboxylic acid. nih.govnih.gov For instance, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives developed QSAR models to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive relationship. The models are then validated to ensure their predictive power. The insights gained from SAR (Structure-Activity Relationship) and QSAR analyses can guide the design of more potent and selective analogs. nih.govnih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The relative energies of these different conformations determine the molecule's preferred shape.

For this compound, a key conformational feature is the dihedral angle between the phenyl ring at position 2 and the quinoline ring system. Studies on closely related compounds, such as 2-phenylquinoline-4-carboxylic acid, have used X-ray crystallography and DFT calculations to determine these angles. nih.govresearchgate.net For example, in 2-(4-Methylphenyl)quinoline-4-carboxylic acid, the dihedral angle between the toluene (B28343) and quinoline mean planes is 25.29 (7)°. nih.govresearchgate.net In phenyl quinoline-2-carboxylate, this angle was found to be around 55-56°. mdpi.com These angles are influenced by steric hindrance and electronic interactions between the rings.

Potential energy surface (PES) scans can be performed computationally to explore the energy landscape of a molecule as a function of its torsional angles. A study on a related quinoline derivative performed a PES scan to identify all stable conformations. mdpi.com This type of analysis reveals the energy barriers between different conformations and identifies the most stable, low-energy structures. mdpi.comrsc.org Hirshfeld surface analysis is another computational tool that has been used to investigate intermolecular interactions and their contribution to the crystal packing of quinoline derivatives, which is intrinsically linked to their solid-state conformation. nih.govresearchgate.net

Applications of Methyl 2 Phenylquinoline 4 Carboxylate and Its Derivatives in Other Scientific Fields

Role in Material Science and Optoelectronic Applications (e.g., as ligands, fluorescent probes)

The inherent structural and photophysical properties of the 2-phenylquinoline-4-carboxylate scaffold make it a compound of interest in material science and optoelectronics. The planarity and electron-rich nature of the quinoline (B57606) ring system facilitate significant intermolecular interactions, which are crucial for the construction of ordered molecular materials.

Detailed Research Findings: Crystal structure analysis of Methyl 2-phenylquinoline-4-carboxylate reveals that its molecules form stacks in the solid state. iucr.orgiucr.org These stacks are arranged parallel to the b-axis of the crystal and are stabilized by π–π stacking interactions between the heterocyclic rings of adjacent molecules. iucr.orgiucr.org The shortest distance between the centers of these interacting rings is reported to be 3.5775 (8) Å, indicating a significant orbital overlap that can influence the material's electronic properties. iucr.orgiucr.org Such organized stacking is a key feature for developing materials with potential applications in organic electronics, such as semiconductors or charge-transport layers.

The photochemical behavior of the parent compound, 2-phenylquinoline-4-carboxylic acid, has been investigated, showing that this class of molecules is photoactive. acs.org Studies have explored their photochemical reduction and decarboxylation, highlighting the potential to tune their properties with light. acs.org Furthermore, the fluorescence of quinoline derivatives can be influenced by the formation of exciplexes (excited-state complexes) with other molecules, a property that can be harnessed in the design of sensors and light-emitting devices. acs.org

Derivatives of the quinoline scaffold have been successfully developed into fluorescent probes. For instance, quinazoline-based derivatives, which share a similar heterocyclic core, have been conjugated with fluorophores like coumarin (B35378) and fluorescein (B123965) to create small-molecule fluorescent probes for α1-Adrenergic Receptors. nih.gov In these probes, the quinoline-like structure acts as the pharmacophore for target recognition, while the attached fluorophore provides the signal for visualization, enabling applications such as subcellular localization imaging. nih.gov This principle demonstrates the utility of the 2-phenylquinoline-4-carboxylate framework as a rigid scaffold for designing advanced fluorescent tools.

Table 1: Crystallographic Data for this compound

Parameter Value Reference
Chemical Formula C₁₇H₁₃NO₂ iucr.orgscbt.com
Molecular Weight 263.29 g/mol scbt.comnih.gov
Crystal System Monoclinic iucr.org
Space Group P2₁/c iucr.org
Key Interaction π–π stacking iucr.orgiucr.org

Catalytic Applications as Ligands or Precursors in Organic Transformations

The quinoline nucleus, characterized by its nitrogen-containing heterocyclic system, is a well-established structural motif in the design of ligands for transition metal catalysis. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, making quinoline derivatives attractive candidates for creating catalysts for various organic transformations.

While direct catalytic applications of this compound itself are not extensively documented, its structural features suggest significant potential. It can serve as a precursor for more complex ligands. The ester group at the 4-position can be readily converted into other functionalities (e.g., amides, hydrazides), allowing for the attachment of additional coordinating groups to create bidentate or multidentate ligands. These modified ligands can then be used to stabilize and activate metal catalysts.

The synthesis of the parent 2-phenylquinoline-4-carboxylic acid often involves the Doebner reaction. researchgate.net In some transformations of related quinoline derivatives, catalysts are employed. For example, the conversion of 2-(p-tolyl)quinoline-4-carbonitrile to its corresponding tetrazole derivative is carried out using dibutyltin (B87310) oxide as a catalyst. researchgate.net This highlights the role of this class of compounds within catalyzed reaction pathways, even if they are not the catalyst itself.

Analytical Chemistry Applications (e.g., chemosensors, probes)

In analytical chemistry, there is a high demand for molecules that can selectively detect and quantify specific analytes. The 2-phenylquinoline-4-carboxylate framework is well-suited for the development of chemosensors and analytical probes due to its ability to engage in specific molecular interactions and its favorable photophysical properties.

Detailed Research Findings: The development of fluorescent probes for biological targets is a prime example of their application. As mentioned, quinazoline (B50416) derivatives have been engineered to create probes for α1-Adrenergic Receptors by linking the quinazoline pharmacophore to a fluorophore. nih.gov This modular design allows the probe to bind to its biological target with high affinity and selectivity, while the fluorescent component enables detection and imaging. nih.gov

Furthermore, the biological activity of quinoline-4-carboxylic acid derivatives has been speculated to arise from their ability to chelate divalent metal ions. nih.gov This chelation involves the co-planar carboxyl group and the quinoline nitrogen atom. nih.gov This same principle is the foundation for designing chemosensors for metal ions. A molecule that changes its fluorescence or color upon binding to a specific metal ion can serve as a highly sensitive and selective sensor for that ion in environmental or biological samples. The rigid 2-phenylquinoline-4-carboxylate structure provides a pre-organized binding pocket for such interactions.

Intermediates in the Synthesis of Complex Natural Products and Pharmaceuticals

One of the most significant applications of this compound and its parent acid is its role as a versatile synthetic intermediate. iucr.orgiucr.org The quinoline core is a prevalent scaffold in a multitude of biologically active compounds. The Pfitzinger reaction is a common method for synthesizing the 2-phenylquinoline-4-carboxylic acid core, which can then be esterified to this compound or further modified. nih.govacs.orgacs.org

Detailed Research Findings: This scaffold serves as a key building block in the synthesis of a diverse array of potential therapeutic agents.

Anticancer Agents (HDAC Inhibitors): The 2-substituted phenylquinoline-4-carboxylic acid group has been incorporated as the "cap" moiety in the design of novel Histone Deacetylase (HDAC) inhibitors. nih.govfrontiersin.orgfrontiersin.org In these molecules, the quinoline structure provides hydrophobic interactions within the active site of the enzyme. nih.govfrontiersin.org Synthetic routes involve preparing the core acid, followed by condensation and other modifications to attach a zinc-binding group (ZBG) like hydroxamic acid or a hydrazide via a linker. nih.govfrontiersin.orgfrontiersin.org

Anticancer Agents (SIRT3 Inhibitors): In a similar approach, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as potent and selective inhibitors of Sirtuin 3 (SIRT3), a different class of deacetylases. These compounds have shown potential as a differentiation therapy for leukemia. frontiersin.org

Antimalarial Drugs: The quinoline-4-carboxamide framework was identified as a potent antimalarial scaffold. Medicinal chemistry programs have used 2-phenylquinoline-4-carboxylic acid derivatives as starting points to synthesize compounds with multistage antimalarial activity, leading to the discovery of drug candidates that act by inhibiting the parasite's translation elongation factor 2 (PfEF2). acs.org

Antibacterial Agents (DNA Gyrase Inhibitors): By applying molecular hybridization, researchers have synthesized 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives starting from the corresponding carboxylic acid. acs.orgnih.gov These compounds are designed to act as novel inhibitors of microbial DNA gyrase, a validated target for antibiotics. acs.orgnih.gov

DHODH Inhibitors: The quinoline core is also a key feature in inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis and a target for immunosuppressive and antiproliferative drugs. nih.gov Synthetic strategies use the Pfitzinger reaction to build the quinoline core, followed by modifications to optimize binding in the enzyme's hydrophobic channel. nih.gov

Table 2: Pharmaceutical Derivatives Synthesized from the 2-Phenylquinoline-4-carboxylate Scaffold

Derivative Class Therapeutic Target Potential Application Reference(s)
Quinoline-based Hydroxamic Acids Histone Deacetylase (HDAC) Cancer nih.govfrontiersin.orgfrontiersin.org
2-(4-Acrylamidophenyl)-quinolines Sirtuin 3 (SIRT3) Leukemia frontiersin.org
Quinoline-4-carboxamides Translation Elongation Factor 2 (PfEF2) Malaria acs.org
Quinoline-4-carbohydrazides Microbial DNA Gyrase Bacterial Infections acs.orgnih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Pathways with Enhanced Sustainability

The classic methods for synthesizing the quinoline (B57606) nucleus, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are often criticized for their harsh reaction conditions, use of hazardous chemicals, and generation of significant waste. tandfonline.comresearchgate.net Consequently, the development of green and sustainable synthetic protocols is a major focus of current research. These modern approaches aim to reduce environmental impact by minimizing the use of toxic solvents, lowering energy consumption, and employing recyclable catalysts. tandfonline.comnih.gov

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. tandfonline.comresearchgate.net

Nanocatalysis: The use of nanocatalysts, such as those based on copper, silica, or magnetic nanoparticles (e.g., Fe₃O₄), offers high efficiency, easy recovery, and reusability, which aligns with the principles of green chemistry. acs.orgnih.gov These catalysts can facilitate one-pot syntheses, which are more efficient and generate less waste. acs.orgnih.gov

Green Catalysts and Solvents: Researchers are exploring the use of biodegradable and renewable catalysts, like formic acid, to drive quinoline synthesis. ijpsjournal.com Additionally, the replacement of hazardous organic solvents with water or solvent-free reaction conditions is a key trend. tandfonline.comresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Quinoline Derivatives

ParameterTraditional Methods (e.g., Skraup, Friedländer)Emerging Green Methods
Reaction ConditionsHigh temperatures, long reaction times. tandfonline.comresearchgate.netMilder conditions, rapid reactions (minutes). tandfonline.comresearchgate.net
CatalystsStrong acids (e.g., H₂SO₄), non-recyclable reagents. tandfonline.comresearchgate.netRecyclable nanocatalysts, biodegradable catalysts (e.g., formic acid). acs.orgijpsjournal.com
SolventsOften require hazardous organic solvents. nih.govWater, ethanol, or solvent-free conditions. tandfonline.comresearchgate.net
Environmental ImpactHigh waste generation, use of toxic and non-biodegradable compounds. tandfonline.comReduced waste, use of safer chemicals, lower energy consumption. nih.govacs.org

Targeted Drug Delivery Systems for Methyl 2-phenylquinoline-4-carboxylate Analogs

While many quinoline derivatives exhibit potent biological activity, their therapeutic application can be limited by issues such as poor water solubility. plos.org Targeted drug delivery systems are being developed to overcome these limitations, enhance efficacy, and reduce potential side effects by ensuring the drug accumulates at the site of action, such as a tumor. plos.orgmdpi.com

Emerging delivery strategies for quinoline-based compounds include:

Liposomal Formulations: Encapsulating hydrophobic drugs like quinoline derivatives within liposomes can improve their solubility and stability in biological systems. plos.org Furthermore, the surface of these liposomes can be conjugated with targeting ligands, such as transferrin, to specifically bind to receptors that are overexpressed on cancer cells. plos.org This approach has been shown to result in superior antitumor activity compared to the free drug. plos.org

Nanoparticle-Based Carriers: Chitosan nanoparticles are being investigated as pH-responsive nanocarriers for quinoline-based drugs. nih.gov These systems can be designed to release their therapeutic payload in the acidic microenvironment of a tumor, providing a localized effect. nih.gov Studies have demonstrated that drug-loaded chitosan-quinoline nanoparticles can have a regular nanorod shape and exhibit promising efficacy in delivering anticancer agents. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery, making it faster and more cost-effective. mdpi.com For quinoline derivatives, these computational tools are instrumental in designing and screening vast libraries of potential drug candidates to identify those with the highest probability of success. mdpi.comnih.gov

Key applications include:

Virtual Screening and Molecular Docking: Computational protocols are used to screen large virtual libraries of quinoline derivatives against specific biological targets, such as the enzymes and receptors involved in cancer. mdpi.comnih.gov Molecular docking simulations predict how a molecule will bind to a protein's active site, allowing researchers to prioritize compounds with the best binding affinity for synthesis and testing. nih.govbenthamscience.com

3D-QSAR (Quantitative Structure-Activity Relationship): This method establishes a mathematical relationship between the three-dimensional structure of a series of compounds and their biological activity. nih.gov By analyzing these models, chemists can identify the specific structural features that are beneficial for activity, guiding the design of new, more potent analogs of the 2-phenylquinoline-4-carboxylate scaffold. nih.gov

ADME/T Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives early in the discovery process, helping to eliminate candidates that are likely to fail in later stages of development. benthamscience.com

Exploration of New Biological Activities and Therapeutic Areas

While the 2-phenylquinoline-4-carboxylic acid motif (cinchophen) has historical use as an anti-inflammatory and analgesic agent, modern research is uncovering a much broader spectrum of biological activities. iucr.org The versatility of the quinoline scaffold allows for structural modifications that can target a wide range of diseases. researchgate.netnih.gov

Emerging therapeutic targets and activities for 2-phenylquinoline-4-carboxylate analogs include:

Anticancer Activity: This is currently the most intensely studied area.

HDAC Inhibition: Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel and selective inhibitors of histone deacetylases (HDACs), particularly HDAC3. nih.govfrontiersin.orgfrontiersin.org Inhibition of these enzymes is a promising strategy in cancer therapy, and lead compounds have shown potent activity against various cancer cell lines by inducing cell cycle arrest and apoptosis. nih.govfrontiersin.org

Kinase Inhibition: The quinoline nucleus is a key feature in many approved kinase inhibitor drugs. nih.gov Analogs are being developed to target critical receptors involved in cancer cell proliferation and angiogenesis, such as c-Met, EGFR (epidermal growth factor receptor), and VEGFR (vascular endothelial growth factor receptor). nih.govnih.gov

Antibacterial Agents: With the rise of antibiotic resistance, there is an urgent need for new antibacterial drugs. nih.gov Novel 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and shown to have moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. nih.govmdpi.comresearchgate.net

Table 2: Selected Emerging Biological Activities of 2-Phenylquinoline-4-Carboxylate Analogs

Derivative ClassBiological Target/ActivityKey FindingReference
2-Substituted phenylquinoline-4-carboxylic acid hydroxamic acidsHDAC3 Inhibition (Anticancer)Identified a selective HDAC3 inhibitor with potent in vitro anticancer activity against cell lines like K562 (leukemia). nih.govfrontiersin.org
2-(2'-amino)-phenyl-quinoline-4-carboxylic acid derivativesAntibacterial (S. aureus, E. coli)Structural modifications increased antibacterial activity compared to the parent compound, with specific derivatives showing good inhibition. nih.govmdpi.com
General quinoline derivativesKinase Inhibition (c-Met, EGFR, VEGFR)The quinoline scaffold is a privileged structure for targeting kinases involved in key carcinogenic pathways. nih.govnih.govnih.gov
7-chloroquinolin-4-yl amino benzohydrazide (B10538) derivativesKinesin Eg5 Inhibition (Anticancer)Designed compounds showed potent inhibition of the Eg5 protein, crucial for mitosis, and significant antiproliferative activity against MCF-7 breast cancer cells. nih.gov

Advanced Characterization Techniques for Complex Biological Systems

Understanding how a molecule like this compound or its analogs function at a molecular level is crucial for rational drug design. Advanced analytical and computational techniques are providing unprecedented insights into their structure, reactivity, and interactions with biological targets.

Computational Modeling: Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to investigate the electronic structure, stability, and quantum-molecular descriptors of quinoline derivatives. arabjchem.org MD simulations can model how these molecules interact with solvents or bind to the active site of a protein over time, revealing key interactions that stabilize the complex. nih.govarabjchem.org

Spectroscopic and Crystallographic Analysis: X-ray crystallography provides the definitive three-dimensional structure of molecules like this compound, revealing details about molecular conformation and intermolecular interactions such as π–π stacking in the solid state. iucr.orgiucr.org

Fluorescent Imaging: By incorporating fluorescent moieties into the quinoline structure, researchers can create molecular probes for bio-imaging. rsc.org These fluorescent derivatives can be used to visualize and detect bacteria or to track the localization of the compound within cells, providing a powerful tool for studying its mechanism of action. nih.gov Radioiodinated quinoline derivatives are also being explored as potential agents for tumor imaging, targeting metal ion-rich microenvironments in cancers. snmjournals.org

Q & A

Q. Why do crystallographic studies show divergent hydrogen-bonding motifs for similar quinoline derivatives?

  • Methodology : Packing forces (e.g., π-π stacking vs. van der Waals) depend on substituents. For this compound, intermolecular C-H···O interactions stabilize chains, while bulky groups induce steric hindrance. Analyze Hirshfeld surfaces to quantify interaction contributions .

Methodological Best Practices

  • Safety : Use PPE (gloves, goggles) due to Xi risk (skin/eye irritation). Store at room temperature in inert atmospheres to prevent ester hydrolysis .
  • Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) with refinement details (R-factors, Z-scores) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.